6-Chloro-1-iodoimidazo[1,5-A]pyridine
Overview
Description
6-Chloro-1-iodoimidazo[1,5-A]pyridine is a chemical compound with the molecular formula C7H4ClIN2. It belongs to the class of imidazopyridines, which are important fused bicyclic 5–6 heterocycles recognized for their wide range of applications in medicinal chemistry . This compound is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of 6-Chloro-1-iodoimidazo[1,5-A]pyridine is characterized by the presence of a fused imidazo[1,5-A]pyridine ring system. The presence of chlorine and iodine atoms on the ring system contributes to the unique chemical properties of this compound .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including 6-Chloro-1-iodoimidazo[1,5-A]pyridine, are crucial target products and key intermediates in various chemical reactions . They are involved in a wide range of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Physical And Chemical Properties Analysis
6-Chloro-1-iodoimidazo[1,5-A]pyridine has a molecular weight of 278.48 g/mol. It has a complexity of 155 and a topological polar surface area of 17.3 Ų. It has no hydrogen bond donor count and has one hydrogen bond acceptor count .
Scientific Research Applications
Optoelectronic Devices
6-Chloro-1-iodoimidazo[1,5-A]pyridine: is utilized in the development of optoelectronic devices due to its luminescent properties . These devices, which include organic light-emitting diodes (OLEDs) and other display technologies, benefit from the compound’s ability to emit light when an electric current is applied. Its stability and efficiency in light emission make it a valuable component in the advancement of display and lighting solutions.
Sensors
The compound’s unique chemical structure allows it to interact with various substances, making it an ideal candidate for sensor applications . Sensors incorporating this compound can detect environmental changes, chemical presence, or biological markers, providing critical data for environmental monitoring, industrial processes, or medical diagnostics.
Anti-Cancer Drugs
Research has shown that imidazo[1,5-A]pyridine derivatives, including 6-Chloro-1-iodoimidazo[1,5-A]pyridine , exhibit promising anti-cancer properties . These compounds can interfere with cancer cell proliferation and survival, making them potential candidates for the development of new oncology drugs. Their effectiveness against various cancer cell lines is being actively explored.
Confocal Microscopy and Imaging
In the field of microscopy and imaging, 6-Chloro-1-iodoimidazo[1,5-A]pyridine serves as an emitter for confocal microscopy . Its luminescent properties enhance image contrast and resolution, providing clearer and more detailed images of biological samples. This is particularly useful in the study of cellular structures and functions.
Pharmaceutical Applications
As a structural component, 6-Chloro-1-iodoimidazo[1,5-A]pyridine is significant in the synthesis of various pharmaceuticals . Its incorporation into drug molecules can improve their pharmacological profiles, including increased potency, selectivity, and bioavailability. This makes it a valuable building block in drug design and discovery.
Agrochemicals
The compound also plays a crucial role in the development of agrochemicals . Its structural features can contribute to the creation of pesticides and herbicides with enhanced efficacy and reduced environmental impact. The ongoing research aims to optimize these compounds for agricultural use, ensuring food security and sustainable farming practices.
Safety and Hazards
The safety data sheet for imidazo[1,2-a]pyridine indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
The future directions for the research and development of 6-Chloro-1-iodoimidazo[1,5-A]pyridine and related compounds are likely to focus on the development of more efficient and environmentally friendly synthetic methods . There is also likely to be continued interest in exploring the biological activities of these compounds and their potential applications in medicinal chemistry .
properties
IUPAC Name |
6-chloro-1-iodoimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-2-6-7(9)10-4-11(6)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURBHDCTHYMAEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288672 | |
Record name | 6-Chloro-1-iodoimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-iodoimidazo[1,5-A]pyridine | |
CAS RN |
1426424-81-8 | |
Record name | 6-Chloro-1-iodoimidazo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426424-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-iodoimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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